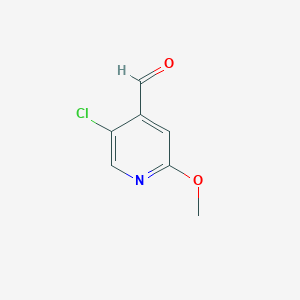

5-Chloro-2-methoxyisonicotinaldehyde

描述

5-Chloro-2-methoxyisonicotinaldehyde: is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of isonicotinaldehyde, featuring a chlorine atom at the 5-position and a methoxy group at the 2-position. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .

属性

IUPAC Name |

5-chloro-2-methoxypyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEZPNUSAGRBAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701264454 | |

| Record name | 5-Chloro-2-methoxy-4-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701264454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060810-36-7 | |

| Record name | 5-Chloro-2-methoxy-4-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060810-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methoxy-4-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701264454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of 2-Chloro-5-nitropyridine as a Precursor

One documented approach involves preparing 2-chloro-5-nitropyridine, which can be subsequently transformed into the desired methoxyisonicotinaldehyde derivative.

- Starting from 2-halogenated acrylates (e.g., methyl or ethyl 2-bromoacrylate), condensation with nitromethane and triethyl orthoformate under basic catalysis (DBU) leads to pyridine ring cyclization.

- Subsequent chlorination and purification steps yield 2-chloro-5-nitropyridine with high purity (>99%) and good yields (~86-90%).

- Post-treatment includes cooling, filtration, recrystallization with isopropanol and activated carbon, and washing with sodium bicarbonate and sodium chloride solutions to purify the product.

This intermediate is crucial for further functional group transformations toward the target aldehyde.

Methoxylation of Pyridine Derivatives

Methoxylation typically involves methylation of hydroxyl groups on pyridine or benzene rings:

- For example, methylation of 5-chlorosalicylic acid derivatives using dimethyl sulfate in the presence of sodium hydroxide in acetone yields 5-chloro-2-methoxy derivatives.

- The reaction is carried out under reflux conditions, followed by neutralization, extraction, and recrystallization to isolate the methoxylated product with moderate yields (~45-50%).

The aldehyde group introduction on the methoxylated pyridine ring can be achieved by:

- Formylation reactions such as Vilsmeier-Haack formylation on the methoxylated pyridine intermediate.

- Alternatively, oxidation of methyl groups adjacent to the pyridine nitrogen can yield aldehyde functionalities.

While direct literature data on the exact formylation step for this compound are limited, standard pyridine formylation methods apply.

Summary Table of Preparation Steps

化学反应分析

Types of Reactions: 5-Chloro-2-methoxyisonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: 5-Chloro-2-methoxyisonicotinic acid.

Reduction: 5-Chloro-2-methoxyisonicotinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Organic Synthesis

5-Chloro-2-methoxyisonicotinaldehyde serves as a versatile building block in organic synthesis. It can participate in various reactions, including:

- Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles (e.g., amines), leading to the formation of new derivatives.

- Oxidation and Reduction Reactions: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols, expanding its application scope in synthetic chemistry.

Pharmaceutical Research

The compound has garnered attention for its potential pharmacological activities:

- Antimicrobial Properties: Studies have indicated that derivatives of this compound exhibit activity against various bacterial strains.

- Anticancer Activity: Research suggests that it may inhibit certain cancer cell lines, making it a candidate for further drug development.

Biochemical Studies

In biochemical research, this compound is utilized to study enzyme interactions:

- Enzyme Inhibition Assays: It has been employed to investigate the inhibitory effects on specific enzymes, providing insights into its mechanism of action.

- Molecular Targeting: The compound's structural features allow it to interact selectively with biological targets, which is crucial for developing targeted therapies.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antibacterial activity against gram-positive and gram-negative bacteria. The structure-activity relationship was explored, highlighting how modifications to the compound's structure influenced its efficacy.

Case Study 2: Anticancer Potential

Research conducted on various substituted isonicotinaldehyde derivatives revealed that compounds similar to this compound showed promising results in inhibiting proliferation in cancer cell lines. The study emphasized the importance of substituent groups in enhancing biological activity.

作用机制

The mechanism of action of 5-Chloro-2-methoxyisonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine and methoxy substituents may influence the compound’s reactivity and binding affinity to its targets .

相似化合物的比较

2-Methoxyisonicotinaldehyde: Lacks the chlorine substituent, which may result in different reactivity and biological activity.

5-Chloroisonicotinaldehyde: Lacks the methoxy group, which may affect its solubility and interaction with molecular targets.

2-Chloro-5-methoxyisonicotinaldehyde: Similar structure but with different positioning of the chlorine and methoxy groups, leading to variations in chemical and biological properties.

Uniqueness: 5-Chloro-2-methoxyisonicotinaldehyde is unique due to the specific positioning of the chlorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity.

生物活性

5-Chloro-2-methoxyisonicotinaldehyde is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group at position 5 and a methoxy group at position 2 of the isonicotinaldehyde structure. This unique substitution pattern influences its chemical reactivity and biological activity, making it a valuable compound for further research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and proteins. The aldehyde functional group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their activity. The chlorine and methoxy substituents may enhance the compound's binding affinity and specificity for its biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has been shown to possess activity against a range of pathogens, including bacteria and fungi. The presence of the chloro group is believed to enhance its antimicrobial efficacy compared to related compounds lacking this substituent.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways. For instance, metal complexes derived from this compound have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound in cancer therapy .

Case Studies

- Antimalarial Activity : A study highlighted the synthesis of novel derivatives based on isonicotinaldehyde, including this compound, which were evaluated for antimalarial activity against Plasmodium falciparum. These derivatives exhibited promising inhibitory effects, suggesting potential applications in malaria treatment .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of isonicotinaldehyde derivatives revealed that modifications at the methoxy and chloro positions significantly affect biological activity. This emphasizes the importance of these substituents in enhancing both antimicrobial and anticancer activities.

Comparative Analysis

A comparative analysis of this compound with other similar compounds reveals distinct differences in biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Chloro at position 5, Methoxy at position 2 | Potential increased antimicrobial activity |

| 2-Methoxyisonicotinaldehyde | Lacks chlorine substituent | Different reactivity profile |

| 5-Chloroisonicotinaldehyde | Lacks methoxy group | May affect solubility |

| 2-Chloro-5-methoxyisonicotinaldehyde | Similar structure but different positioning | Variations in chemical properties |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-2-methoxyisonicotinaldehyde, and what are their efficiency metrics?

- Answer : The primary synthetic route involves chlorination of 2-methoxynicotinaldehyde using thionyl chloride (SOCl₂) under reflux conditions. This method achieves moderate to high yields (typically 70–85%) by leveraging the electrophilic substitution at the 5-position of the pyridine ring. Key steps include:

- Refluxing 2-methoxynicotinaldehyde with SOCl₂ in anhydrous conditions.

- Neutralization of HCl and SO₂ by-products.

- Purification via column chromatography or recrystallization.

Alternative routes (e.g., using phosphorus oxychloride) are less documented but may require optimization for scalability .

Q. How does the substitution pattern on the pyridine ring influence the compound’s reactivity in nucleophilic addition reactions?

- Answer : The 5-chloro and 2-methoxy groups create distinct electronic and steric effects:

- Electron-withdrawing Cl at C5 increases electrophilicity at the aldehyde group (C3), enhancing reactivity in nucleophilic additions (e.g., condensation with amines).

- Methoxy group at C2 provides steric hindrance, directing regioselectivity in reactions like aldol condensations.

Computational studies (e.g., DFT) are recommended to quantify these effects for reaction design .

Advanced Research Questions

Q. What strategies are recommended for minimizing by-product formation during the chlorination step in synthesis?

- Answer : By-products like sulfonic acid derivatives or over-chlorinated species can be mitigated by:

- Optimizing stoichiometry : Limiting SOCl₂ to 1.1–1.3 equivalents.

- Temperature control : Maintaining reflux at 70–80°C to avoid decomposition.

- Continuous flow reactors : Scaling up with flow chemistry reduces side reactions via precise residence time control (e.g., <5% impurities reported in pilot studies) .

Q. How can researchers validate the purity of this compound in complex reaction mixtures?

- Answer : Advanced analytical workflows are required:

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aldehyde proton at δ 9.8–10.2 ppm).

- Mass spectrometry : High-resolution MS (HRMS) to distinguish isotopic patterns (e.g., [M+H]⁺ at m/z 172.0164).

Cross-validation with spiked standards is critical for quantitation .

Q. What experimental approaches resolve contradictions in reported biological activities of derivatives synthesized from this compound?

- Answer : Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) require:

- Dose-response profiling : Testing derivatives across a 10⁴–10⁻⁶ M range to identify true IC₅₀ values.

- Structural analogs : Comparing activities of halogen-substituted vs. methoxy-modified derivatives to isolate substituent effects.

- Target validation : CRISPR-based knockouts or isoform-specific assays to confirm binding specificity.

Case studies in kinase inhibition highlight these methods .

Methodological Considerations

Q. How should researchers design experiments to study the stability of this compound under varying pH conditions?

- Answer : Stability studies should include:

- pH range : 2–12 (adjusted with HCl/NaOH).

- Kinetic sampling : UV-Vis spectroscopy (λ = 280 nm) at 0, 6, 12, and 24 hours.

- Degradation products : LC-MS identification of hydrolyzed aldehyde (e.g., carboxylic acid derivatives).

Buffered solutions (e.g., phosphate, acetate) prevent confounding ionic effects .

Q. What computational tools are suitable for predicting the reactivity of this compound in multi-step syntheses?

- Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular docking : Screens potential interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- Retrosynthesis software : Tools like Synthia™ propose viable pathways for derivative synthesis.

Validation with experimental data is essential .

Data Contradiction Analysis

Q. How can conflicting data on the compound’s solubility in polar aprotic solvents be reconciled?

- Answer : Solubility discrepancies (e.g., DMSO vs. DMF) may arise from:

- Impurity profiles : Residual moisture or salts alter solubility.

- Temperature dependence : Solubility in DMSO increases from 25 mg/mL (25°C) to 50 mg/mL (60°C).

Standardized protocols (e.g., Karl Fischer titration for water content) and controlled temperature are recommended for reproducibility .

Applications in Drug Development

Q. What role does this compound play in fragment-based drug discovery (FBDD)?

- Answer : The compound serves as a versatile fragment due to:

- Small molecular weight (~171 Da), adhering to FBDD principles.

- Functional groups : Aldehyde enables covalent bonding with cysteine residues in target proteins.

- SAR studies : Derivatives with substituted pyridines are screened for binding affinity (e.g., kinase inhibitors).

SPR (Surface Plasmon Resonance) assays validate fragment-protein interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。